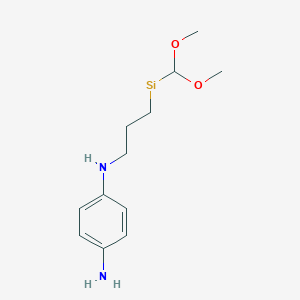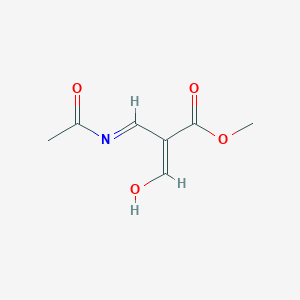
methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate is a chemical compound with a complex structure that includes both ester and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate typically involves the condensation of an appropriate aldehyde with an amine to form the imine intermediate, followed by esterification. The reaction conditions often require a catalyst to facilitate the formation of the imine and subsequent esterification. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of an amine ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-2-(acetylaminomethyl)-3-hydroxyprop-2-enoate
- Ethyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate
- Methyl (E)-2-(formyliminomethyl)-3-hydroxyprop-2-enoate
Uniqueness
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate is unique due to the presence of both an imine and an ester group in its structure, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C7H9NO4 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO4/c1-5(10)8-3-6(4-9)7(11)12-2/h3-4,9H,1-2H3/b6-4+,8-3? |
Clave InChI |
DUOYPAQQIBEVPA-PHKMSCSNSA-N |
SMILES isomérico |
CC(=O)N=C/C(=C\O)/C(=O)OC |
SMILES canónico |
CC(=O)N=CC(=CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


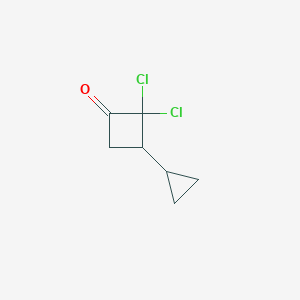
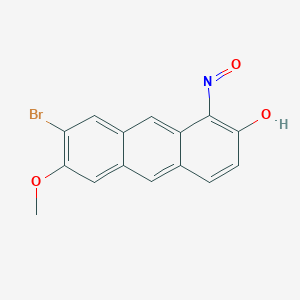
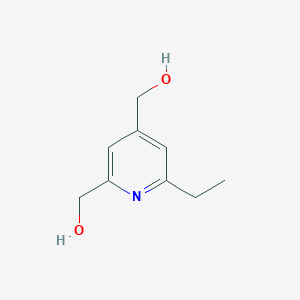



![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
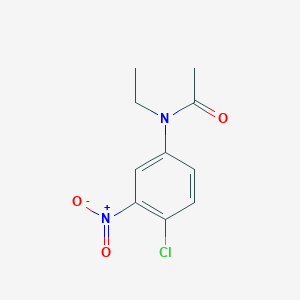
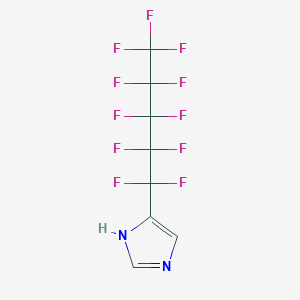

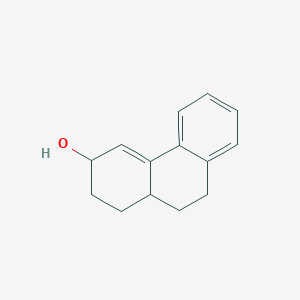
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
